3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that features a combination of isoxazole, pyridine, and thiophene rings
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to have a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine and thiophene moieties. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their applications in medicinal chemistry and material science.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Isoxazole derivatives: Investigated for their anti-inflammatory and antimicrobial properties.
Uniqueness
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-9-12-5-6-17-13(8-12)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEIMTCRFKXCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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